molecular formula C18H18N4O2 B12393570 Cdk-IN-10

Cdk-IN-10

货号: B12393570
分子量: 322.4 g/mol
InChI 键: WWEQTPOWISSFHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cdk-IN-10 is a cell cycle protein-dependent kinase inhibitor with potential anticancer activity. It is specifically designed to inhibit the activity of cyclin-dependent kinases, which play a crucial role in regulating the cell cycle and cellular proliferation. This compound is of significant interest in cancer research due to its ability to interfere with the uncontrolled cell division characteristic of cancer cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Cdk-IN-10 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

    Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.

    Functional group introduction: Various functional groups are introduced through a series of reactions, including nucleophilic substitution, oxidation, and reduction reactions.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling up the reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of reaction conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Purification and quality control: The final product is purified using industrial-scale chromatography and crystallization techniques. Quality control measures are implemented to ensure the compound meets the required specifications.

化学反应分析

Types of Reactions

Cdk-IN-10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may result in the formation of ketones or aldehydes, while reduction reactions may produce alcohols or amines.

科学研究应用

Scientific Research Applications

  • Cancer Therapy
    • Cdk-IN-10 has been evaluated for its effectiveness against various cancer types, including breast cancer and leukemia. Studies have demonstrated that inhibition of CDK4/6 can lead to cell cycle arrest and apoptosis in cancer cells.
    • A study indicated that this compound sensitizes cancer cells to immune checkpoint inhibitors, enhancing the efficacy of therapies like α-PD-1 .
  • Cell Cycle Regulation
    • Research has shown that this compound can modulate cell cycle progression by inhibiting CDK activity. This modulation is particularly relevant in understanding the dynamics of tumor cell proliferation and survival .
  • Transcriptional Regulation
    • Inhibition of CDK9 by this compound has been linked to changes in gene expression profiles associated with oncogenesis. This application highlights the role of CDKs not only in cell cycle regulation but also in transcriptional control, making them viable targets for therapeutic intervention .

Case Studies

Study Objective Findings
Inhibition of CDK4/6 in Breast Cancer Evaluate the efficacy of this compound against breast cancer cellsThis compound showed significant cytotoxicity and induced apoptosis in CDK4/6-dependent models .
Combination Therapy with Immune Checkpoint Inhibitors Assess the impact of this compound on immune checkpoint therapyThe compound enhanced the response to α-PD-1, suggesting a synergistic effect .
CDK9 Inhibition and Gene Expression Investigate the effects of this compound on transcriptional regulationInhibition led to altered expression of genes involved in cell survival and proliferation, indicating potential for epigenetic therapy .

作用机制

Cdk-IN-10 exerts its effects by inhibiting the activity of cyclin-dependent kinases. These kinases are essential for the progression of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound specifically targets the ATP-binding pocket of the kinases, preventing their activation and subsequent phosphorylation of target proteins . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell growth and proliferation .

生物活性

Cdk-IN-10 is an emerging compound with significant implications in cancer therapy, particularly through its interaction with cyclin-dependent kinases (CDKs). This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of CDK Inhibitors

Cyclin-dependent kinases (CDKs) are essential regulators of the cell cycle and transcription. Dysregulation of CDK activity is commonly associated with various cancers, making CDKs attractive targets for therapeutic intervention. This compound is designed to inhibit specific CDKs, thereby affecting cancer cell proliferation and survival.

This compound primarily targets CDK10, a kinase involved in the regulation of the G2/M phase transition of the cell cycle. The inhibition of CDK10 leads to:

  • Increased Apoptosis : this compound has been shown to enhance apoptotic signaling pathways in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 .
  • Cell Cycle Arrest : By inhibiting CDK10, this compound induces cell cycle arrest, particularly in the G2/M phase, preventing cancer cells from dividing and proliferating .
  • Regulation of Gene Expression : The compound modulates the expression of various genes involved in cell cycle regulation and apoptosis, contributing to its anti-cancer effects .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in various cancer cell lines:

Cell Line Effect of this compound Reference
Colorectal CancerIncreased apoptosis; reduced proliferation
Breast CancerEnhanced sensitivity to endocrine therapy
Lung CancerInduction of cell cycle arrest

In one study, treatment with this compound resulted in a significant decrease in viable cancer cells and increased markers of apoptosis compared to untreated controls .

In Vivo Studies

This compound has also been evaluated in animal models:

  • Xenograft Models : In xenografts derived from colorectal cancer patients, administration of this compound led to a marked reduction in tumor size compared to control groups. This effect was accompanied by increased apoptotic activity within the tumors .
  • Survival Analysis : Data indicated that higher expression levels of CDK10 correlated with poorer survival outcomes in animal models treated with this compound, suggesting its potential as a therapeutic agent .

Case Studies

Several case studies have highlighted the clinical relevance and potential applications of this compound:

  • Colorectal Cancer Case Study : A patient-derived xenograft model showed that treatment with this compound significantly inhibited tumor growth and improved overall survival rates compared to standard therapies .
  • Breast Cancer Resistance : In breast cancer models resistant to conventional therapies, the introduction of this compound restored sensitivity, providing a promising strategy for overcoming treatment resistance .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the effects of combining this compound with other therapeutic agents could enhance its efficacy and broaden its applicability across different cancer types.
  • Biomarker Development : Identifying biomarkers that predict responsiveness to this compound may facilitate personalized treatment approaches for patients.

属性

分子式

C18H18N4O2

分子量

322.4 g/mol

IUPAC 名称

N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C18H18N4O2/c23-18(17-15-3-1-2-4-16(15)20-21-17)19-13-5-7-14(8-6-13)22-9-11-24-12-10-22/h1-8H,9-12H2,(H,19,23)(H,20,21)

InChI 键

WWEQTPOWISSFHS-UHFFFAOYSA-N

规范 SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=NNC4=CC=CC=C43

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。